molecular formula C11H12FNO3 B2583697 Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate CAS No. 1232805-17-2

Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate

Cat. No.: B2583697
CAS No.: 1232805-17-2
M. Wt: 225.219
InChI Key: ZFZAKPLWLQGUJA-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-3-methylphenyl)aminoacetate (CAS RN: 69066-06-4) is an organic ester with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.219 g/mol . Its IUPAC name is ethyl 2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetate, and it is also known as ethyl [(3-fluoro-4-methylphenyl)carbamoyl]formate. The compound features a fluoro-substituted aromatic ring with a methyl group at the ortho position, coupled with an oxoacetate ester moiety. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and anticancer agents .

Properties

IUPAC Name

ethyl 2-(4-fluoro-3-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAKPLWLQGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-fluoro-3-methylphenyl)aminoacetate typically involves the reaction of 4-fluoro-3-methylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (4-fluoro-3-methylphenyl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-fluoro-3-methylphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl (4-fluoro-3-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (4-fluoro-3-methylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the ester group facilitates its cellular uptake. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Chloro-3-Fluorophenylamino)-2-Oxoacetate (CAS RN: N/A)
  • Structure : Differs by replacing the methyl group with chlorine at the para position.
  • Properties: The electron-withdrawing chlorine increases electrophilicity at the carbonyl group compared to the methyl substituent. Hydrolysis of its ethyl ester yields 2-(4-chloro-3-fluorophenylamino)-2-oxoacetic acid (55.2% yield), a reaction pathway shared with the target compound under basic conditions .
  • Applications : Likely used in antiviral drug synthesis due to halogenated aromatic systems’ prevalence in protease inhibitors .
Ethyl (4-Ethoxyphenyl)AminoAcetate (CAS RN: 52649-02-2)
  • Structure : Contains a para-ethoxy group instead of fluoro and methyl substituents.
  • Properties: The ethoxy group is electron-donating, reducing reactivity toward nucleophilic attack compared to the target compound.
  • Synthetic Accessibility : Commercially available with 95% purity, indicating robust synthetic protocols .
Ethyl Oxo[(1-Phenylethyl)Amino]Acetate (CAS RN: 333319-62-3)
  • Structure : Substitutes the fluoromethylphenyl group with a bulky phenylethyl moiety.
  • Molecular weight (221.25) is comparable to the target compound, but lipophilicity (LogP) is higher .

Heterocyclic Derivatives

Ethyl Oxo[(5-Propyl-1,3,4-Thiadiazol-2-Yl)Amino]Acetate (CAS RN: 79525-85-2)
  • Structure : Incorporates a thiadiazole ring instead of the phenyl group.
  • Electronic Properties : The sulfur-rich thiadiazole enhances π-π stacking interactions, useful in kinase inhibitors. The propyl chain adds flexibility, contrasting with the rigid aromatic system of the target compound .
  • Applications : Cited in patents for antimicrobial agents, highlighting heterocyclic advantages in targeting bacterial enzymes .
Ethyl (5-Isopropyl-1,3,4-Thiadiazol-2-Yl)AminoAcetate (CAS RN: 510763-27-6)
  • Structure : Features an isopropyl-substituted thiadiazole.
  • Thermodynamic Stability : The branched isopropyl group improves thermal stability (mp: undisclosed) compared to linear alkyl chains. Molecular weight (243.28) is higher due to the heterocycle .

Functional Group Transformations

2-(4-Chloro-3-Fluorophenylamino)-2-Oxoacetic Acid
  • Relation to Target Compound: Generated via ester hydrolysis of ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate.
  • Reactivity : The carboxylic acid form exhibits higher solubility in aqueous media (pH-dependent ionization) but lower cell permeability than the ester .
Ethyl 2-((2-(Methylthio)Phenyl)Amino)-2-Oxoacetate (CAS RN: 69066-10-0)
  • Structure : Replaces fluorine with a methylthio group.
  • Metabolic Profile : The thioether is prone to oxidation, forming sulfoxides/sulfones, which may alter pharmacokinetics compared to the stable C-F bond in the target compound .

Biological Activity

Ethyl (4-fluoro-3-methylphenyl)aminoacetate is an organic compound characterized by its unique combination of aromatic and ester functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluoro group enhances its binding affinity to biological targets, which may contribute to its observed pharmacological effects.

The biological activity of Ethyl (4-fluoro-3-methylphenyl)aminoacetate is primarily attributed to its interaction with specific enzymes and receptors. The fluoro substituent is known to modulate electronic properties, potentially increasing the compound's reactivity and selectivity towards biological targets. The ester functionality aids in cellular uptake, allowing for effective distribution within biological systems.

Potential Biological Effects

  • Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, impacting signal transduction pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of Ethyl (4-fluoro-3-methylphenyl)aminoacetate. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
Human colorectal carcinoma0.1–1
Lung cancer A5494
Human liver carcinoma Huh70.5
Human leukemia HL600.2

These findings indicate that Ethyl (4-fluoro-3-methylphenyl)aminoacetate may act as a potent inhibitor of cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies have reported that it exhibits selective antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) as low as 2 µM against specific strains:

Bacterial Strain MIC (µM) Reference
Micrococcus luteus2.0
Staphylococcus aureus (MRSA)5.0
Enterococcus faecalis (VRE)10.0

This suggests that Ethyl (4-fluoro-3-methylphenyl)aminoacetate may serve as a lead compound for developing new antibacterial agents.

Case Studies

  • Anticancer Activity in Vivo : In a study involving subcutaneous inoculation of pancreatic ductal adenocarcinoma cells in mice, treatment with Ethyl (4-fluoro-3-methylphenyl)aminoacetate at doses of 10–40 mg/kg resulted in significant tumor reduction compared to control groups, indicating its potential for therapeutic use in oncology .
  • Antimicrobial Efficacy : A series of experiments highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential role in combating resistant infections .

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